1-Chloro-3-(1-chloroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(1-chloroethyl)benzene is an organic compound with the molecular formula C8H8Cl2 It is a derivative of benzene, where one hydrogen atom on the benzene ring is replaced by a 1-chloroethyl group and another by a chlorine atom
Mechanism of Action
Target of Action
The primary target of 1-Chloro-3-(1-chloroethyl)benzene is the aromatic ring of benzene derivatives . The compound interacts with the pi electrons of the benzene ring, which are delocalized in six p orbitals above and below the plane of the benzene ring .
Mode of Action
The mode of action of this compound involves a two-step mechanism. The first step is the addition of a nucleophile (hydroxide ion or water) to the aromatic ring. This is followed by the loss of a halide anion from the negatively charged intermediate . This process is characterized by the initial formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged intermediate .
Biochemical Pathways
The biochemical pathways affected by this compound involve the substitution reactions of benzene derivatives. The compound’s interaction with the benzene ring leads to changes in the aromaticity of the ring . This can affect various biochemical pathways, particularly those involving aromatic compounds.
Result of Action
The result of the action of this compound is the substitution of a halide anion on the benzene ring . This can lead to the formation of various organic compounds, depending on the specific conditions and reactants present .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of electron-withdrawing groups ortho and para to the chlorine can substantially enhance the rate of substitution . Additionally, the compound’s reactivity may be affected by factors such as temperature and the presence of other reactants .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(1-chloroethyl)benzene can be synthesized through several methods. One common approach involves the chlorination of 3-ethylbenzene. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The process includes the chlorination of 3-ethylbenzene using chlorine gas, followed by purification steps such as distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(1-chloroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of 3-ethylbenzene or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products:
Substitution: Products depend on the nucleophile used, such as phenols, ethers, or amines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 3-ethylbenzene or other reduced compounds.
Scientific Research Applications
1-Chloro-3-(1-chloroethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 1-Chloro-2-(1-chloroethyl)benzene
- 1-Chloro-4-(1-chloroethyl)benzene
- 1-Bromo-3-(1-bromoethyl)benzene
Comparison: 1-Chloro-3-(1-chloroethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to its isomers and analogs, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
1-chloro-3-(1-chloroethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDWCYBNUKGVRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34887-78-0 |
Source
|
Record name | 1-chloro-3-(1-chloroethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.